molecular formula C25H29N3O6 B2629281 1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-89-3

1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2629281
CAS No.: 900002-89-3
M. Wt: 467.522
InChI Key: ONKSAYLVLSUTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[1,2-a]pyrazine class, characterized by a bicyclic heteroaromatic system fused with a pyrazine ring. Its structure includes a 2,5-dimethoxyphenyl group at position 1 and a 3,4,5-trimethoxyphenyl carboxamide substituent at position 2 (Figure 1).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-30-17-8-9-20(31-2)18(15-17)23-19-7-6-10-27(19)11-12-28(23)25(29)26-16-13-21(32-3)24(34-5)22(14-16)33-4/h6-10,13-15,23H,11-12H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKSAYLVLSUTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O6C_{21}H_{24}N_{2}O_{6} with a molecular weight of approximately 416.4 g/mol. The structure features multiple methoxy groups which are known to enhance biological activity through various mechanisms.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H24N2O6
Molecular Weight416.4 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar compounds within the pyrrolo-pyrazine class. For instance, derivatives with structural similarities demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

  • In vitro Studies : A study indicated that certain pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, suggesting strong anti-inflammatory properties .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis via COX-2 inhibition, which plays a crucial role in inflammation pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Several studies on related compounds indicate promising results:

  • Growth Inhibition : Compounds with similar scaffolds have shown significant growth inhibition in various cancer cell lines. For instance, a pyrrolo[1,2-a]quinoline derivative demonstrated an average growth percent (GP) inhibition of approximately 74.3% across tested cancer cell lines .
  • Specific Cell Lines : Notably effective against leukemia and prostate cancer cell lines, with GP inhibition rates exceeding 78% .

Study 1: Pyrrolo-Fused Heterocycles

A series of pyrrolo-fused heterocycles were synthesized and tested for anticancer activity. The best-performing compound showed an average GP inhibition of 87.33% against leukemia cells at a concentration of 105M10^{-5}M . This suggests that modifications to the phenyl groups can significantly enhance anticancer efficacy.

Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that the presence of methoxy groups is critical for enhancing both anti-inflammatory and anticancer activities. Compounds lacking these groups exhibited reduced efficacy .

Safety and Toxicology

Preliminary toxicity assessments indicate that compounds within this class exhibit low toxicity profiles. For example, certain derivatives showed LD50 values greater than 2000 mg/kg in animal models . This suggests a favorable safety margin for potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds within the pyrrolo[1,2-a]pyrazine class. For instance, compounds designed with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms often involve inducing apoptosis through mitochondrial pathways and modulating key proteins involved in cell survival and death .

Neuroprotective Effects

Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines may exhibit neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of compounds with similar frameworks has been documented. They have shown efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics or adjunct therapies for resistant infections .

Case Study 1: Anticancer Evaluation

A study investigated a series of N-substituted benzimidazole derivatives that included similar structural elements to the compound . The results indicated significant cytotoxicity against colon cancer cell lines (HCT-116 and HT-29), with IC50 values ranging from 6.587 to 11.10 µM. The study highlighted the ability of these compounds to activate apoptotic pathways via upregulation of pro-apoptotic proteins .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing multifunctionalized pyrazines through a one-pot coupling method. The synthesized compounds were evaluated for their biological activity, revealing promising results in terms of anticancer efficacy and selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs featuring pyrrolo-pyrazine cores or related heterocyclic systems, based on structural, synthetic, and physicochemical data from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Notes
Target Compound :
1-(2,5-Dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
C₂₈H₃₀N₄O₅ (estimated*) ~514.56 (estimated*) - 2,5-Dimethoxyphenyl
- 3,4,5-Trimethoxyphenyl carboxamide
~4.2 (estimated*) Higher lipophilicity due to 5 methoxy groups; potential solubility challenges .
N-(3,5-Dimethoxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide () C₁₉H₂₅N₃O₃ 343.42 - 3,5-Dimethoxyphenyl
- Ethyl, methyl groups
3.70 Lower molecular weight; moderate logP suggests balanced lipophilicity .
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide () C₂₃H₂₇N₅S 405.56 - 2,6-Diethylphenyl
- Pyridinyl, carbothioamide
~3.9 (estimated) Carbothioamide may enhance metal-binding capacity vs. carboxamide .
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () C₃₄H₂₄N₈O₂S₂ 664.73 - Triazolo-thiadiazinone
- Thiazolo-pyrimidine
~5.1 (estimated) Extended π-system likely reduces solubility; fused heterocycles may enhance rigidity .

*Estimates for the target compound are based on structural analogs in and .

Key Observations:

Substituent Effects: The target compound’s 3,4,5-trimethoxyphenyl group increases steric bulk and electron density compared to the 3,5-dimethoxyphenyl group in ’s analog. This could impact binding to hydrophobic pockets in enzymes or receptors . Carbothioamide derivatives () exhibit distinct electronic properties vs.

Synthetic Pathways :

  • Carboxamide derivatives (e.g., ) are synthesized via condensation of amines with carbonyl intermediates, while thiazolo-pyrimidine analogs () require heterocyclization with reagents like phenylisothiocyanate .

Physicochemical Properties: The target compound’s estimated logP ~4.2 suggests high membrane permeability but poor aqueous solubility, a trend consistent with polymethoxy-substituted analogs (e.g., : logP 3.7) .

Research Implications

While the target compound’s biological activity remains uncharacterized in the evidence, its structural features align with known bioactive pyrrolo-pyrazines. For example:

  • Methoxy-rich analogs (e.g., ) are often explored as kinase inhibitors due to their ability to occupy hydrophobic ATP-binding pockets .
  • Carbothioamides () are investigated for antimicrobial or anticancer activity, leveraging sulfur’s nucleophilic reactivity .

Further studies should prioritize solubility enhancement (e.g., via prodrug strategies) and target validation using structural analogs as benchmarks.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often requiring precise control of substituent positions and stereochemistry. Key steps include:

  • Coupling Reactions : Use of α-chloroacetamides or substituted arylpiperazines for N-arylation (e.g., via nucleophilic substitution or Ullmann coupling) .
  • Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base improve reaction efficiency .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical due to the compound’s polarity .
    Table 1: Example Reaction Conditions
StepReagentsSolventTemperatureYield
12-Chloro-N-(4-chlorobenzyl)acetamideDMF25°C55%
2K₂CO₃, 4-methoxyphenyl derivativeDMF80°C68%

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying hydrogen/carbon environments. For example, methoxy groups (δ 3.7–3.9 ppm in ¹H NMR; δ 55–60 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : HRMS (ESI) ensures molecular weight accuracy (e.g., [M+H]⁺ within 0.001 Da of theoretical) .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of substituents .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
  • Reaction Path Search : ICReDD’s approach combines quantum calculations and experimental feedback to optimize reaction conditions (e.g., solvent, catalyst) .

Q. What experimental design strategies minimize variability in synthesis yields?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry) and identify interactions. For example, a 2³ factorial design can optimize solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to maximize yield .
    Table 2: Example DoE Variables
VariableLow LevelHigh Level
Temperature25°C80°C
Catalyst (mol%)5%15%
SolventDMFTHF

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl) derivatives ).
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Isotope Labeling : Use ¹⁴C or ³H isotopes to track metabolic pathways in vitro (e.g., liver microsomes) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • In Silico Predictions : Tools like ADMET Predictor™ estimate metabolic liability based on substituent patterns .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via LC-MS to identify intermediate degradation or side reactions .
  • Mass Balance Analysis : Quantify unreacted starting materials and byproducts to account for yield losses .
  • Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer effects in larger batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.